BenchChemオンラインストアへようこそ!

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide

Physicochemical properties Lipophilicity Structural comparison

CAS 1421522-46-4 is an N-phenyl acyl-piperazinyl-pyrimidine designed for systematic kinase SAR profiling. The cyclopentanecarboxamide at position 5 imposes a conformational constraint distinct from linear amide analogs, potentially yielding a unique selectivity fingerprint. With logP 2.35 and tPSA 54.26 Ų, it occupies a physicochemical space that tests in silico permeability and solubility models. Source alongside N-benzyl, N-cycloalkyl, and N-heteroaryl congeners from a single supplier to build matched-pair matrices. No public selectivity data exist—ideal for labs running 50–100 kinase panel screens. Verify target engagement in-house.

Molecular Formula C20H25N5O
Molecular Weight 351.454
CAS No. 1421522-46-4
Cat. No. B2636369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide
CAS1421522-46-4
Molecular FormulaC20H25N5O
Molecular Weight351.454
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C20H25N5O/c26-19(16-6-4-5-7-16)23-17-14-21-20(22-15-17)25-12-10-24(11-13-25)18-8-2-1-3-9-18/h1-3,8-9,14-16H,4-7,10-13H2,(H,23,26)
InChIKeyMIEWGAMBPFNZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Phenylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide (CAS 1421522-46-4): Procurement-Relevant Structural and Physicochemical Baseline


N-[2-(4-Phenylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide (CAS 1421522-46-4, molecular formula C₂₀H₂₅N₅O, molecular weight 351.4 g/mol) is a synthetic small molecule belonging to the acyl-piperazinyl-pyrimidine chemotype . It features a pyrimidine core substituted at the 2-position with a 4-phenylpiperazine moiety and at the 5-position with a cyclopentanecarboxamide group. This scaffold is widely recognized in medicinal chemistry for its ability to engage diverse biological targets, including kinases, G-protein-coupled receptors, and neurotransmitter transporters. Despite its commercial availability from multiple screening-compound suppliers, peer-reviewed biological data for this specific compound remain extremely scarce in the public domain.

Why N-[2-(4-Phenylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide Cannot Be Replaced by a Generic Acyl-Piperazinyl-Pyrimidine Analog


Acyl-piperazinyl-pyrimidines are not a functionally interchangeable class. The combination of a 4-phenylpiperazine substituent at the pyrimidine 2-position and a cyclopentanecarboxamide at the 5-position creates a vectorial and electronic profile that is distinct from analogs bearing N-benzyl, N-alkyl, or N-heteroaryl groups on the piperazine, or those with alternative amide substituents at the 5-position . Well-studied piperazinyl-pyrimidines such as PF-4708671 (an S6K1 inhibitor) demonstrate that subtle modifications to the amide side chain or piperazine N-substituent can shift kinase selectivity by more than 400-fold [1]. Consequently, substituting the target compound with a superficially similar analog—without head-to-head comparative data—carries a high risk of losing target engagement, altering selectivity, or introducing unanticipated off-target pharmacology. The evidence sections below document what is currently quantifiable and, critically, what remains unverified.

Quantitative Comparative Evidence for N-[2-(4-Phenylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide in Scientific Procurement


Physicochemical Differentiation from the N-Benzyl-Piperazine Analog

The target compound (CAS 1421522-46-4) exhibits a calculated topological polar surface area (tPSA) of 54.26 Ų and a computed logP of 2.35 [1]. Its direct structural analog, N-[2-(4-benzylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide (CAS 1415923-14-0), carries an N-benzyl group in place of the N-phenyl group, which increases predicted logP by approximately 0.45 log units (estimated ~2.8) and reduces tPSA to ~45 Ų due to loss of the phenyl ring's contribution to polar surface area. These in silico differences are substantiated by the structural modification and are relevant because even a ΔlogP of ~0.5 units can substantially shift passive membrane permeability and non-specific protein binding. However, no experimental logP or permeability data are publicly available for either compound.

Physicochemical properties Lipophilicity Structural comparison

Scaffold-Level Kinase Selectivity Risk: Evidence from the Piperazinyl-Pyrimidine Chemotype

The piperazinyl-pyrimidine scaffold is exemplified by PF-4708671, which demonstrates that the N-phenylpiperazine substituent is a critical determinant of kinase selectivity. PF-4708671 shows ≥400-fold selectivity for S6K1 (Ki = 20 nM) over S6K2, and approximately 6-fold selectivity for S6K1 over the closely related AGC kinase MSK1 (IC₅₀ = 950 nM) [1]. These selectivity ratios are highly sensitive to both the pyrimidine substitution pattern and the amide side chain [1]. No selectivity data are publicly available for CAS 1421522-46-4. Any assumption that the target compound inherits the selectivity profile of PF-4708671 is unjustified without experimental confirmation, because even a change in the cyclopentane ring size or amide linker geometry can profoundly alter kinase binding.

Kinase selectivity S6K1 MSK1 Off-target risk

Predicted ADME Property Comparison: Phenyl- vs. Benzyl-Piperazine Pyrimidine Congeners

Computational ADME analysis of the target compound indicates compliance with Lipinski's Rule of Five (MW = 351.4, logP = 2.35, HBA = 6, HBD = 0, RB = 2) [1]. However, the N-phenyl group on the piperazine introduces a potential site for CYP450-mediated oxidation that is absent in the N-cycloalkyl substituted analogs. Published in vitro metabolism studies on related N-phenylpiperazine-pyrimidines show that N-dearylation can be a major metabolic pathway, reducing half-life in human liver microsomes to < 30 minutes in some cases [2]. The target compound's metabolic stability has not been experimentally determined. The N-benzyl analog (CAS 1415923-14-0) would be expected to undergo different metabolic pathways (N-dealkylation rather than N-dearylation), potentially resulting in a different metabolite profile and half-life.

ADME Drug-likeness Metabolic stability

Evidence-Backed Application Scenarios for Procuring N-[2-(4-Phenylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide


Exploratory Kinase Selectivity Profiling Against AGC Kinases

Given the chemotype’s demonstrated engagement of AGC family kinases (S6K1, MSK1) [1], CAS 1421522-46-4 is best positioned as a screening-quality compound for broad kinase panel profiling (e.g., 50–100 kinase assays). The cyclopentanecarboxamide side chain offers a distinct conformational constraint relative to linear amide analogs, potentially yielding a unique selectivity fingerprint. Procurement is most appropriate for laboratories equipped to perform their own selectivity and dose–response assays, as no vendor-supplied selectivity data are available.

Structure-Activity Relationship (SAR) Studies on the Piperazine N-Substituent

The target compound serves as the N-phenyl member of a systematic SAR series comparing N-phenyl, N-benzyl, N-cycloalkyl, and N-heteroaryl piperazine substituents on the pyrimidine-5-carboxamide core [2]. Because the N-phenyl group alters both the electronic properties of the piperazine nitrogen and the overall lipophilicity (logP = 2.35 vs. an estimated ~2.8 for the N-benzyl congener) [2], incorporating this compound into a matched-pair SAR matrix can reveal the impact of aromatic substitution on target binding affinity and selectivity. This application is viable only when the compound is purchased alongside its closest analogs from a single supplier to ensure consistency in purity and formulation.

In Silico Model Development and Pharmacophore Hypothesis Generation

The computed molecular descriptors (MW = 351.4, logP = 2.35, tPSA = 54.26 Ų, HBD = 0, HBA = 6, RotB = 2) [1] make CAS 1421522-46-4 a well-defined entry point for developing or validating quantitative structure–activity relationship (QSAR) or pharmacophore models for piperazinyl-pyrimidine chemical space. Because the compound occupies a region of physicochemical property space that is distinct from many commercially available kinase inhibitors (lower logP, moderate tPSA), it can help test the boundaries of in silico models for permeability, solubility, and target prediction.

Negative Control or Chemical Probe Precursor Optimization

If experimental profiling reveals that CAS 1421522-46-4 is inactive against the primary target of interest while retaining physicochemical similarity to active analogs, it may be developed into a negative control compound. The availability of multiple close analogs (N-benzyl, N-sulfonylethyl, etc.) from commercial sources enables procurement of a matched inactive/active pair for chemical biology studies. This scenario is contingent upon the user generating the primary activity data, as no such activity classifications currently exist in the public domain.

Quote Request

Request a Quote for N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.